molecular formula C7H14 B165337 2-Heptene CAS No. 592-77-8

2-Heptene

Cat. No. B165337
CAS RN: 592-77-8
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptene is a higher olefin, or alkene with the formula C7H14 . The commercial product is a liquid that is a mixture of isomers . It is used as an additive in lubricants, as a catalyst, and as a surfactant .


Synthesis Analysis

The synthesis of 2-Heptene involves the catalytic reduction of purified 2-heptanone to 2-heptanol . This is followed by the dehydration of the 2-heptanol .


Molecular Structure Analysis

The molecular formula of 2-Heptene is C7H14 . Its average mass is 98.186 Da and its monoisotopic mass is 98.109550 Da .


Chemical Reactions Analysis

2-Heptene is classified as an unsaturated hydrocarbon because of the presence of the double bond . This bond makes it reactive, particularly in reactions that involve breaking the double bond, such as hydrogenation or halogenation .


Physical And Chemical Properties Analysis

2-Heptene has a density of 0.7±0.1 g/cm3 . Its boiling point is 98.5±0.0 °C at 760 mmHg . The vapour pressure is 45.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 32.4±0.8 kJ/mol . The flash point is -6.1±0.0 °C . The index of refraction is 1.416 .

Scientific Research Applications

  • Polymer Production

    • Application: Heptene, like other alkenes, can participate in polymerization reactions. This process results in long-chain molecules known as polymers .
    • Method: The exact method can vary depending on the type of polymer being produced. Generally, it involves heating the heptene under pressure with a catalyst to initiate the polymerization reaction .
    • Results: The result is the production of various types of plastics and resins .
  • Fuel Additive

    • Application: Certain isomers of heptene are used as components in the production of fuels .
    • Method: Heptene is mixed with other hydrocarbons to produce gasoline and diesel fuels .
    • Results: Their ability to burn cleanly makes them valuable additives to gasoline and diesel fuels .
  • Organic Synthesis

    • Application: 2-Heptene can be used as a starting material in various organic synthesis reactions .
    • Method: The exact method can vary depending on the specific reaction. Generally, it involves reacting 2-Heptene with other reagents under controlled conditions .
    • Results: The results can vary widely depending on the specific reaction. In general, the outcome is the formation of new organic compounds .
  • Pharmaceuticals

    • Application: Heptene and its isomers can be used in the synthesis of certain pharmaceuticals .
    • Method: The exact method can vary depending on the specific drug being synthesized. It typically involves reacting heptene with other reagents under controlled conditions .
    • Results: The result is the production of various pharmaceutical compounds .

Safety And Hazards

2-Heptene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZHAVKAVGASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2-Heptene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8524
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

48.4 [mmHg]
Record name 2-Heptene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8524
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Heptene

CAS RN

592-77-8
Record name 2-Heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Heptene
Reactant of Route 2
2-Heptene
Reactant of Route 3
2-Heptene
Reactant of Route 4
2-Heptene
Reactant of Route 5
2-Heptene
Reactant of Route 6
2-Heptene

Citations

For This Compound
4,400
Citations
WE Parham, WT Hunter, R Hanson… - Journal of the American …, 1952 - ACS Publications
… The decomposition of bicyclo-(2,2,l )-2-heptene-5 acetate7 was carried out by allowing the ester to pass (25 g./hr. ) through a hot tube (580) in an atmosphere of nitrogen. A material …
Number of citations: 20 pubs.acs.org
T Otsu, H Nagahama, K Endo - Journal of Macromolecular Science …, 1975 - Taylor & Francis
… -2-butene and 2-heptene to give a copolymer cosisting … 2-heptene, and 3-heptene with (C,H,)3A1-TiC1, catalyst (Al/Ti = 3.0 molar ratio) are shown in Table 1. From this table, 2-heptene …
Number of citations: 14 www.tandfonline.com
Y Wu, Y Liu, C Tang, Z Huang - Combustion and Flame, 2018 - Elsevier
… [33] measured the ignition delay times of 1-heptene, 2-heptene … The pressure trace of 1-heptene and 2-heptene showed … compare the ignition data for 2-heptene (trans-2-heptene) and n-…
Number of citations: 30 www.sciencedirect.com
G Cheng, XX Wang, SH Zhang, KK Zhu, ZJ Sui… - Chemical Physics …, 2023 - Elsevier
… Based on the constructed H-BEA model, the chemical adsorption of 2‑heptene was first studied. 2‑Heptene is physically adsorbed at the acidic site in H-BEA to form either H1-1 or H1-2 …
Number of citations: 2 www.sciencedirect.com
KL Williamson, YFL Hsu, EI Young - Tetrahedron, 1968 - Elsevier
The stereochemistry of reductive dehalogenation has been examined employing three representative reducing agents—zinc and acetic acid, chromous acetate, and catalytic …
Number of citations: 37 www.sciencedirect.com
C Steel - The Journal of Physical Chemistry, 1963 - ACS Publications
The photolysis of 2, 3-diazabicyclo [2.2. 1] 2-heptene (I) has been studied both in solution and in the gas phase. The photolysis in solution yields the same products, namely, nitrogen …
Number of citations: 19 pubs.acs.org
LN O'rji, DA Stone - International journal of chemical kinetics, 1992 - Wiley Online Library
… , trans-4-octene, and trans-2-heptene have been measured. Reactions were carried out at … -pentanone, and 6.70 -t 0.23 for trans-2-heptene using an absolute rate constant of 2.63 X 10" …
Number of citations: 28 onlinelibrary.wiley.com
FL GREENWOOD, JA SEDLAK - The Journal of Organic …, 1957 - ACS Publications
4-Bromo-2-heptene hasbeen converted to a mixture of 1, 3-and 2, 4-heptadiene bydehydrobromination with s-collidine and by the Hofmannexhaustive methylation procedure. The …
Number of citations: 6 pubs.acs.org
EL Allred, RL Smith - Journal of the American Chemical Society, 1967 - ACS Publications
Thermal decomposition of lx and In gave the 2-me-thoxybicyclo [2.1. 0] pentanes cA-III and trans-lll as the only products (> 95%) under our reaction conditions. Identification is based on …
Number of citations: 56 pubs.acs.org
H Morrison, J Pajak, R Peiffer - Journal of the American Chemical …, 1971 - ACS Publications
… failure of eq 14 is real (we have confirmed that the photostationary state with 2-heptene … data which indicate that for the toluene-2-heptene system in solution, the simplified relationship …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.